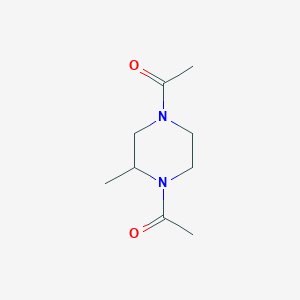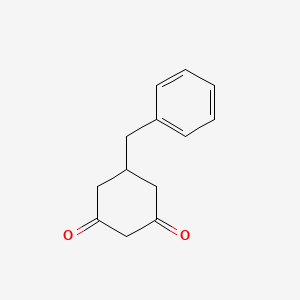
5-Benzylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzylcyclohexane-1,3-dione is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of cyclohexane-1,3-dione, where a benzyl group is attached to the fifth carbon of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the cyclohexane-1,3-dione, followed by the addition of benzyl bromide to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions: 5-Benzylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
5-Benzylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 5-Benzylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Cyclohexane-1,3-dione: The parent compound without the benzyl group.
5-Methylcyclohexane-1,3-dione: A similar compound with a methyl group instead of a benzyl group.
5-Phenylcyclohexane-1,3-dione: A compound with a phenyl group instead of a benzyl group.
Uniqueness: 5-Benzylcyclohexane-1,3-dione is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
40398-05-8 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
5-benzylcyclohexane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI 键 |
WYHYLVFEMYKTNG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)CC1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
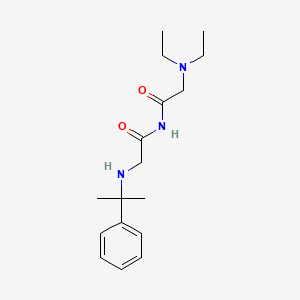
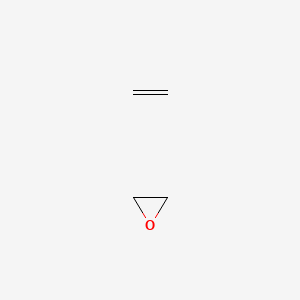
![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
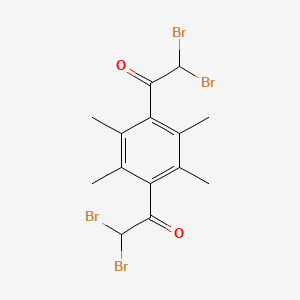
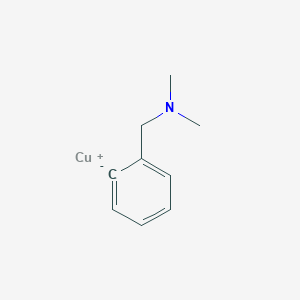
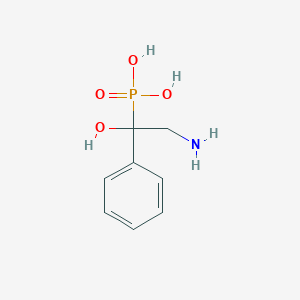
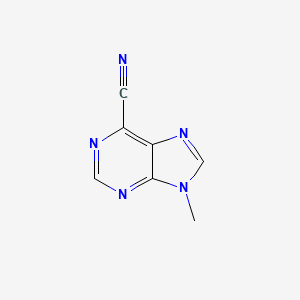

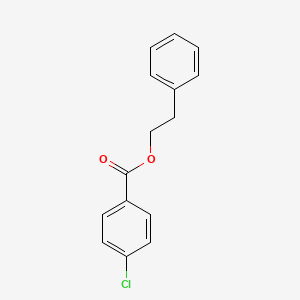
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
